molecular formula C8H9NO2 B1675141 Loroquine CAS No. 27792-82-1

Loroquine

Cat. No.: B1675141
CAS No.: 27792-82-1
M. Wt: 151.16 g/mol
InChI Key: ZGJHFPBCIVRXAQ-UHFFFAOYSA-N
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Description

Loroquine is a new necine isolated from Urechites karwinsky Mueller.

Scientific Research Applications

COVID-19 Treatment Research

Loroquine, along with drugs like remdesivir, chthis compound, and hydroxychthis compound, has been part of the significant global effort to find treatments for COVID-19. A major study by the World Health Organization, named SOLIDARITY, explored the efficacy of these drugs, including this compound, in treating COVID-19 patients (Kupferschmidt & Cohen, 2020).

Bibliometric Analysis of Pharmacologic Treatments

A bibliometric analysis highlighted the research activity surrounding various drugs, including chthis compound and hydroxychthis compound, which are chemically related to this compound. This analysis provides insights into the global scientific output and collaboration in the search for effective COVID-19 treatments (Ruiz-Fresneda et al., 2022).

Synthesis Studies

There are also studies focused on the synthesis of this compound. One such study describes an 8-step synthesis of the alkaloid this compound (Röder et al., 1993).

Analytical Method Development

Research on analytical methods for determining residues of various chemotherapeutants in food sources, which could include compounds like this compound, has been conducted. These methods are crucial for ensuring food safety and regulatory compliance (Hernando et al., 2006).

Drug Repurposing Studies

In the context of drug repurposing, several drugs, including chthis compound and hydroxychthis compound (related to this compound), have been investigated for their potential efficacy against SARS-CoV-2 (Costanzo et al., 2020).

Mechanism of Action

Target of Action

Loroquine, also known as Chthis compound, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . It binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . This compound concentrates within parasite acid vesicles and raises the internal pH, resulting in the inhibition of parasite growth .

Biochemical Pathways

The inhibition of heme polymerase leads to the accumulation of toxic heme within the Plasmodium species . This disrupts the normal biochemical pathways of the parasite, leading to its death .

Pharmacokinetics

This compound is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, this compound is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchthis compound and bisdesethylchthis compound .

Result of Action

The result of this compound’s action is the lysis of the parasite cell and ultimately parasite cell autodigestion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interfere with its metabolism, as this compound is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of multiple drugs . Therefore, the co-administration of other drugs metabolized by these enzymes could potentially affect the pharmacokinetics and pharmacodynamics of this compound .

Properties

IUPAC Name

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182116
Record name Loroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27792-82-1
Record name Loroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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